molecular formula C10H14F2O3 B13061191 4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one

4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one

Cat. No.: B13061191
M. Wt: 220.21 g/mol
InChI Key: UGUXZRMNXGAYCN-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of 2,2,5,5-tetramethyloxolan-3-one with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,2,5,5-tetramethyloxolan-3-one+difluoroacetyl chlorideThis compound\text{2,2,5,5-tetramethyloxolan-3-one} + \text{difluoroacetyl chloride} \rightarrow \text{this compound} 2,2,5,5-tetramethyloxolan-3-one+difluoroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroacetyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms mimic hydrogen or hydroxyl groups.

    Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroacetyl)benzonitrile
  • 2,2-Difluoro-2-arylethylamines
  • N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides

Uniqueness

4-(2,2-Difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one is unique due to its oxolanone ring structure combined with the difluoroacetyl group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications. Its fluorinated nature also enhances its potential as a bioisostere in drug design, providing improved metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H14F2O3

Molecular Weight

220.21 g/mol

IUPAC Name

4-(2,2-difluoroacetyl)-2,2,5,5-tetramethyloxolan-3-one

InChI

InChI=1S/C10H14F2O3/c1-9(2)5(6(13)8(11)12)7(14)10(3,4)15-9/h5,8H,1-4H3

InChI Key

UGUXZRMNXGAYCN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C(O1)(C)C)C(=O)C(F)F)C

Origin of Product

United States

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